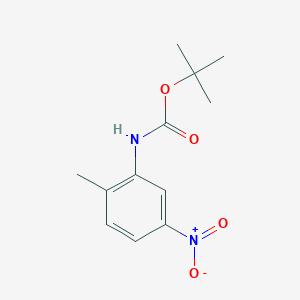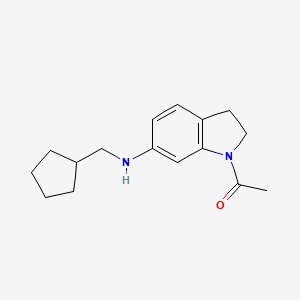
(Trichloromethyl)benzoyl chloride
概要
説明
(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method is the exhaustive chlorination of the side chain of toluene, which produces benzotrichloride. This compound can then be further reacted to form this compound .
Industrial Production Methods
Industrial production of this compound often involves photochemical chlorination. This process uses light to initiate the chlorination reaction, ensuring a high yield of the desired product. The reaction is typically carried out in a series of reactors to prevent the formation of unwanted by-products .
化学反応の分析
Types of Reactions
(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: The trichloromethyl group can be substituted with other groups, such as fluorine, using reagents like potassium fluoride.
Condensation: Can react with benzene in the presence of catalysts to form diphenyl- and triphenylmethane.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Potassium fluoride or other halogenating agents.
Condensation: Catalysts such as ferric chloride, aluminum chloride, or zinc chloride.
Major Products Formed
Benzoic acid: Formed through hydrolysis.
Benzoyl chloride: Formed through partial hydrolysis.
Diphenylmethane and triphenylmethane: Formed through condensation reactions.
科学的研究の応用
(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the preparation of compounds for biological assays.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and UV-absorbing compounds.
作用機序
The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .
類似化合物との比較
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the trichloromethyl group.
Benzotrichloride: Similar but does not have the carbonyl group.
2-(Trifluoromethyl)benzoyl chloride: Similar but with a trifluoromethyl group instead of a trichloromethyl group.
Uniqueness
(Trichloromethyl)benzoyl chloride is unique due to the presence of both the trichloromethyl and carbonyl groups. This combination makes it highly reactive and useful as an intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, such as hydrolysis, substitution, and condensation, further enhances its versatility in scientific research and industrial applications .
特性
CAS番号 |
52382-30-6 |
|---|---|
分子式 |
C8H4Cl4O |
分子量 |
257.9 g/mol |
IUPAC名 |
2-(trichloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H |
InChIキー |
LJMNEQZBOODJQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol](/img/structure/B8695904.png)










